Ethanone,1-[5-(hydroxymethyl)-2-thienyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone,1-[5-(hydroxymethyl)-2-thienyl]- is an organic compound with a unique structure that includes a thienyl group and a hydroxymethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone,1-[5-(hydroxymethyl)-2-thienyl]- typically involves the reaction of 2-thiophenecarboxaldehyde with appropriate reagents to introduce the hydroxymethyl group. One common method involves the use of formaldehyde and a base to achieve the hydroxymethylation of the thiophene ring.
Industrial Production Methods
Industrial production of Ethanone,1-[5-(hydroxymethyl)-2-thienyl]- may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanone,1-[5-(hydroxymethyl)-2-thienyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The thienyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of 1-[5-(carboxymethyl)-2-thienyl]ethanone.
Reduction: Formation of 1-[5-(hydroxymethyl)-2-thienyl]ethanol.
Substitution: Formation of various substituted thienyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Ethanone,1-[5-(hydroxymethyl)-2-thienyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethanone,1-[5-(hydroxymethyl)-2-thienyl]- involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding, while the thienyl ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanone,1-(2-hydroxy-5-methylphenyl)-
- Ethanone,1-(2-hydroxy-4-methoxyphenyl)-
Uniqueness
Ethanone,1-[5-(hydroxymethyl)-2-thienyl]- is unique due to the presence of the thienyl ring and the hydroxymethyl group, which confer distinct chemical reactivity and biological activity compared to other similar compounds
Eigenschaften
Molekularformel |
C7H8O2S |
---|---|
Molekulargewicht |
156.20 g/mol |
IUPAC-Name |
1-[5-(hydroxymethyl)thiophen-2-yl]ethanone |
InChI |
InChI=1S/C7H8O2S/c1-5(9)7-3-2-6(4-8)10-7/h2-3,8H,4H2,1H3 |
InChI-Schlüssel |
PUPQMUREXOZOPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(S1)CO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.